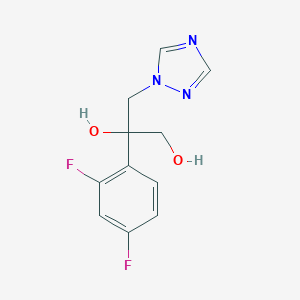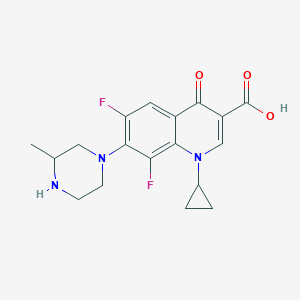
氧氟沙星 Q 酸, (R)-
描述
Ofloxacin Q acid, ®- is a chiral compound belonging to the fluoroquinolone class of antibiotics. It is a second-generation fluoroquinolone used to treat various bacterial infections. The compound is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative organisms .
科学研究应用
Ofloxacin Q acid, ®- has numerous applications in scientific research:
作用机制
Target of Action
Ofloxacin Q acid, ®-, also known as Levofloxacin Impurity 8, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin Impurity 8 acts by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal cell division process, leading to the death of the bacteria . This makes Ofloxacin Q acid, ®- an effective antibacterial agent.
Pharmacokinetics
The pharmacokinetics of Ofloxacin Q acid, ®- is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of Ofloxacin Q acid, ®- is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Levofloxacin Impurity 8, on the other hand, is described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively .
Result of Action
The result of the action of Ofloxacin Q acid, ®- is the inhibition of bacterial growth and proliferation. By inhibiting the function of DNA gyrase and topoisomerase IV, it disrupts the normal cell division process, leading to the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ofloxacin Q acid, ®-. For instance, the presence of certain ions in water can significantly affect the degradation and removal of Ofloxacin from the environment . Additionally, the presence of specific carbon sources can increase the biomass of the microbial community under Ofloxacin stress, thereby enhancing the biodegradation of Ofloxacin .
生化分析
Biochemical Properties
Ofloxacin Q acid, ®-, plays a significant role in biochemical reactions. It inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . This interaction with the enzyme DNA gyrase is crucial for its antibacterial activity .
Cellular Effects
The effects of Ofloxacin Q acid, ®-, on cells are profound. It inhibits normal cell division by blocking bacterial DNA replication . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ofloxacin Q acid, ®-, involves binding to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . This binding interaction with biomolecules leads to enzyme inhibition, changes in gene expression, and ultimately, the halting of DNA replication .
Temporal Effects in Laboratory Settings
It is known that the interaction between Ofloxacin Q acid, ®-, and dissolved organic matter in water environments becomes increasingly weak with the further extraction of dissolved organic matter .
Metabolic Pathways
Ofloxacin Q acid, ®-, is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Detailed information about these interactions and effects is not currently available.
Transport and Distribution
The transport and distribution of Ofloxacin Q acid, ®-, within cells and tissues involve various transporters and binding proteins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin Q acid, ®- involves several steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction proceeds with the addition of tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups . Another method involves a chiral Brønsted acid catalyzed transfer hydrogenation, which provides excellent enantiofacial discrimination under mild conditions .
Industrial Production Methods: Industrial production of Ofloxacin Q acid, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing in ethanol with concentrated sulfuric acid and subsequent purification steps to isolate the desired enantiomer .
化学反应分析
Types of Reactions: Ofloxacin Q acid, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using cerium(IV) sulfate in sulfuric acid medium.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Cerium(IV) sulfate in sulfuric acid medium.
Substitution: Various reagents depending on the desired substitution, such as hydrazine hydrate for forming triazole derivatives.
Major Products:
Oxidation: The major product is typically an oxidized derivative of Ofloxacin Q acid, ®-.
Substitution: Products include various substituted derivatives, such as oxadiazole and triazole compounds.
相似化合物的比较
- Norfloxacin: First broad-spectrum fluoroquinolone.
- Ciprofloxacin: Known for its strong activity against Gram-negative bacteria.
- Levofloxacin: Optically active form with enhanced activity.
- Moxifloxacin: Effective against both Gram-positive and Gram-negative bacteria.
- Gatifloxacin: Broad-spectrum activity with a different safety profile .
属性
IUPAC Name |
(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110548-07-7 | |
| Record name | Ofloxacin Q acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OFLOXACIN Q ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)


![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)



